N-cycloheptyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide
Overview
Description
N-cycloheptyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide is a compound belonging to the class of sulfonamides, characterized by a sulfonyl group attached to an amino group. Sulfonamides are known for their versatile chemical properties, which allow for a wide range of applications in chemical synthesis, material science, and pharmaceuticals.
Synthesis Analysis
The synthesis of compounds similar to N-cycloheptyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide typically involves multi-step reactions that may include the formation of sulfonamide linkages through the reaction of sulfonyl chlorides with amines or by using sulfonamide junctions in peptide synthesis. For example, Calcagni et al. (2009) describe the synthesis and conformation of peptides containing sulfonamide junctions, highlighting the complex synthetic routes required to incorporate sulfonamide functionalities into larger molecular structures (Calcagni et al., 2009).
Molecular Structure Analysis
The molecular structure of sulfonamide-containing compounds is often analyzed using techniques such as X-ray crystallography, NMR, and computational methods. The study by Calcagni et al. (2009) provides insights into the crystal structure and molecular conformation of cyclopeptides with sulfonamide linkages, illustrating the impact of sulfonamide groups on the overall molecular geometry and conformation (Calcagni et al., 2009).
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Research has demonstrated efficient synthesis methods and chemical properties of compounds related to N-cycloheptyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide. One study highlighted the solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides, showcasing efficient coupling and methylation steps that allow for purification by extraction, which could be relevant for the synthesis of complex peptides and proteins (Vedejs & Kongkittingam, 2000).
Antimicrobial Applications
A study on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety found these compounds to exhibit promising antibacterial and antifungal activities. This suggests potential applications of similar sulfonamide-containing compounds in developing new antimicrobial agents (Darwish et al., 2014).
Material Science and Luminescence Applications
Research on the solvent dependence of the luminescence of N-arylaminonaphthalenesulfonates, which shares structural similarities with N-cycloheptyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide, has shown applications in developing fluorescent probes. These findings could be instrumental in creating new materials with specific luminescent properties for use in optical devices and sensors (Seliskar & Brand, 1971).
Copper-Catalyzed Reactions
A study on copper-catalyzed intermolecular amidation and imidation of unactivated alkanes presents a novel reaction pathway that could be utilized in the functionalization of alkanes with simple amides, sulfonamides, and imides. This could provide a new methodology for the synthesis of N-alkyl products, relevant to the development of pharmaceuticals and organic materials (Tran et al., 2014).
properties
IUPAC Name |
N-cycloheptyl-3-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-18-13-15-21(16-14-18)29(27,28)25-22(19-9-5-4-6-10-19)17-23(26)24-20-11-7-2-3-8-12-20/h4-6,9-10,13-16,20,22,25H,2-3,7-8,11-12,17H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARASMLSQAXEOEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)NC2CCCCCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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